molecular formula C26H32ClFO5 B12768243 17-o-Isobutyryl clobetasone CAS No. 639817-47-3

17-o-Isobutyryl clobetasone

Cat. No.: B12768243
CAS No.: 639817-47-3
M. Wt: 479.0 g/mol
InChI Key: KJKUAXYCSXHEGA-AVVSTMBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-O-Isobutyryl clobetasone involves the esterification of clobetasone with isobutyric acid. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and safety of the final product. The compound is often produced in facilities that comply with Good Manufacturing Practices (GMP) to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions: 17-O-Isobutyryl clobetasone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones and carboxylic acids, while reduction can yield alcohols and alkanes .

Scientific Research Applications

17-O-Isobutyryl clobetasone has a wide range of applications in scientific research:

Mechanism of Action

17-O-Isobutyryl clobetasone exerts its effects by binding to cytoplasmic receptors in dermal and intradermal cells. This binding induces the production of inhibitory proteins, leading to decreased activity of prostaglandins, kinins, histamine, liposomal enzymes, and other endogenous mediators of inflammation. This mechanism helps reduce inflammation and associated symptoms .

Comparison with Similar Compounds

  • Clobetasone butyrate
  • Clobetasol propionate
  • Hydrocortisone

Comparison: 17-O-Isobutyryl clobetasone is unique due to its specific esterification with isobutyric acid, which can influence its pharmacokinetic properties and potency. Compared to clobetasone butyrate, it may offer different absorption rates and duration of action. Clobetasol propionate, on the other hand, is known for its higher potency but also higher risk of side effects .

Properties

CAS No.

639817-47-3

Molecular Formula

C26H32ClFO5

Molecular Weight

479.0 g/mol

IUPAC Name

[(8S,9R,10S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] 2-methylpropanoate

InChI

InChI=1S/C26H32ClFO5/c1-14(2)22(32)33-26(21(31)13-27)15(3)10-19-18-7-6-16-11-17(29)8-9-23(16,4)25(18,28)20(30)12-24(19,26)5/h8-9,11,14-15,18-19H,6-7,10,12-13H2,1-5H3/t15-,18-,19-,23-,24-,25-,26-/m0/s1

InChI Key

KJKUAXYCSXHEGA-AVVSTMBFSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3(C(=O)C[C@@]2([C@]1(C(=O)CCl)OC(=O)C(C)C)C)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(=O)CC2(C1(C(=O)CCl)OC(=O)C(C)C)C)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.